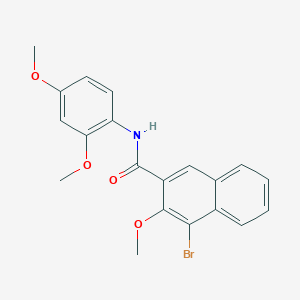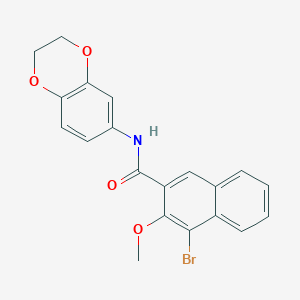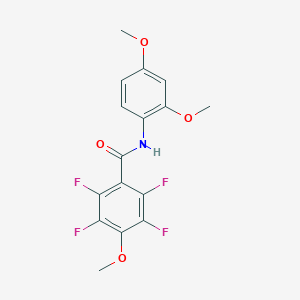![molecular formula C17H14ClN3O3S B251067 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide](/img/structure/B251067.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This molecule was first synthesized in the early 2000s by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide works by binding to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins and inhibiting the apoptotic pathway. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. This compound has been shown to be highly selective for anti-apoptotic proteins, with minimal binding to pro-apoptotic proteins, making it a potent inhibitor of cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases. It has also been shown to have neuroprotective effects, preventing neuronal cell death in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for anti-apoptotic proteins, making it a potent inhibitor of cancer cell survival. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life in the body, requiring frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins, which could have even greater efficacy in cancer treatment. Another area of interest is the investigation of combination therapies, in which this compound is used in combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms. Finally, the development of new delivery methods, such as nanoparticle-based delivery systems, could improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This compound is then reacted with 3-chloro-4-methoxybenzoyl chloride to form the desired product, this compound. The synthesis of this molecule has been optimized over the years to improve its yield and purity, making it more readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising therapeutic agent.
Eigenschaften
Molekularformel |
C17H14ClN3O3S |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)10-3-6-14(24-2)12(18)7-10/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChI-Schlüssel |
QIORXTOROHUQAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

